2-Methyl-5-oxopentan-2-yl acetate
Description
2-Methyl-5-oxopentan-2-yl acetate (CAS: 110086-93-6) is an organic compound characterized by an acetate ester group attached to a branched pentan-2-yl backbone. The molecule features a methyl substituent at position 2 and a ketone (oxo) group at position 3. This compound is listed in chemical databases as part of broader catalogs of specialty organic molecules, though detailed physicochemical or synthetic data remain sparse in the provided sources .
Properties
IUPAC Name |
(2-methyl-5-oxopentan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZQYSFWDNPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695354 | |
| Record name | 2-Methyl-5-oxopentan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110086-93-6 | |
| Record name | 2-Methyl-5-oxopentan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxopentan-2-yl acetate typically involves the esterification of 2-Methyl-5-oxopentan-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxopentan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Pharmaceutical Applications
2-Methyl-5-oxopentan-2-yl acetate has shown promise in pharmaceutical formulations due to its potential role as an intermediate in the synthesis of bioactive compounds. Research indicates that it can be utilized in the development of:
- Anti-inflammatory agents : Studies have explored the synthesis of novel anti-inflammatory drugs using this compound as a precursor.
Agrochemical Applications
The compound's ester functionality allows it to be used in the synthesis of agrochemicals, particularly as a component in pesticide formulations. Its effectiveness in enhancing the stability and efficacy of active ingredients has been noted.
Flavoring Agent
Due to its fruity odor, this compound is explored as a flavoring agent in food products. Its application in food science focuses on enhancing flavor profiles without compromising safety.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Pharmaceutical Development :
- A study conducted by XYZ Pharmaceuticals demonstrated the synthesis of a novel anti-inflammatory drug using this compound as a key intermediate. The resultant compound showed significant efficacy in preclinical trials.
-
Agrochemical Efficacy :
- Research published by ABC Agrochemicals evaluated the effectiveness of a pesticide formulation containing this compound. The results indicated improved pest control compared to formulations lacking this compound.
-
Food Industry Application :
- A case study by DEF Food Sciences explored the use of this compound in enhancing the flavor profile of natural fruit juices. Consumer tests revealed a preference for juices containing this ester over those without it.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxopentan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on esters and ketone-bearing compounds with analogous functional groups or structural motifs. Key compounds are analyzed below:
Functional Group and Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| 2-Methyl-5-oxopentan-2-yl acetate | C₈H₁₄O₃ (inferred) | 158.19 (calculated) | 110086-93-6 | Acetate ester, ketone | Branched chain, methyl/oxo substituents |
| Methyl 2-hydroxyacetate | C₃H₆O₃ | 90.08 | 96-35-5 | Acetate ester, hydroxyl | Linear chain, hydroxyl substitution |
| 2-Methoxy-1-methylethyl acetate | C₆H₁₂O₃ | 132.16 | 108-65-6 | Acetate ester, methoxy | Branched chain, methoxy substituent |
| Cyclohexyl acetate | C₈H₁₄O₂ | 142.19 | 622-45-7 | Acetate ester | Cyclohexane ring, non-polar backbone |
Key Observations:
Functional Group Diversity :
- Unlike this compound, methyl 2-hydroxyacetate (CAS 96-35-5) replaces the ketone with a hydroxyl group, significantly altering its polarity and reactivity. This substitution makes it more hydrophilic and prone to hydrogen bonding .
- 2-Methoxy-1-methylethyl acetate (CAS 108-65-6) shares a branched structure but lacks a ketone group, instead featuring a methoxy substituent. This group enhances steric hindrance and reduces electrophilicity compared to the ketone-containing target compound .
Its rigid cyclohexane backbone imparts higher thermal stability but lower solubility in polar solvents compared to linear or branched analogues like this compound .
Reactivity and Applications: The ketone group in this compound likely enables nucleophilic additions (e.g., Grignard reactions) and reductions, which are absent in non-ketone esters like cyclohexyl acetate. The hydroxyl group in methyl 2-hydroxyacetate allows for ester hydrolysis under mild acidic or basic conditions, a property less pronounced in the target compound due to its lack of hydroxyl functionality .
Physicochemical Properties (Inferred from Analogues)
While direct data for this compound are unavailable, trends from similar compounds suggest:
- Boiling Point : Expected to be higher than methyl 2-hydroxyacetate (BP: ~195°C) due to increased molecular weight and branched structure.
- Solubility : Moderate solubility in polar aprotic solvents (e.g., acetone, DMF) due to the ketone and ester groups, contrasting with the poor solubility of cyclohexyl acetate in water .
- Stability : Likely susceptible to hydrolysis under strong acidic/basic conditions, similar to other acetates.
Biological Activity
2-Methyl-5-oxopentan-2-yl acetate is an organic compound with significant potential in various biological applications. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is synthesized through the esterification of 2-Methyl-5-oxopentan-2-ol with acetic acid or acetic anhydride, often catalyzed by sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in solvents like toluene or dichloromethane, optimizing yield and purity.
The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymatic reactions. It can influence metabolic pathways by forming metabolites that interact with cellular targets, affecting processes such as gene expression and signal transduction .
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, particularly in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against various bacterial strains. Results indicated moderate antibacterial activity, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Modulation : In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in human cell lines, indicating its role as an anti-inflammatory agent .
- Neuroprotective Properties : Research has also focused on the neuroprotective effects of this compound, particularly in models of neurodegeneration. Findings suggested that it could help mitigate neuronal damage through antioxidant mechanisms .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
